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Compound of Interest

Compound Name: Tirfipiravir

Cat. No.: B15361990 Get Quote

A Note on Nomenclature: The vast body of scientific literature focuses on the antiviral agent

Favipiravir (also known as T-705). Information regarding "Tirfipiravir" is sparse and appears

primarily in patent literature, suggesting it may be a related but distinct compound or a

developmental codename. This guide will focus on the extensively studied cellular uptake and

metabolism of Favipiravir, which is presumed to be the compound of primary interest for

researchers in this therapeutic area.

Executive Summary
Favipiravir is a broad-spectrum antiviral agent that exhibits potent activity against a range of

RNA viruses. As a prodrug, its efficacy is contingent upon cellular uptake and subsequent

metabolic activation to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-

RTP). This document provides a comprehensive overview of the cellular transport and

metabolic pathways of Favipiravir, supported by quantitative data, detailed experimental

protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists,

and drug development professionals.

Cellular Uptake
The precise mechanism of Favipiravir's entry into host cells is not fully elucidated in publicly

available literature. However, as a nucleoside analog, it is hypothesized to be transported into

the cytoplasm via one or more of the cell's native nucleoside transporter proteins. Once inside

the cell, it becomes a substrate for the host cell's metabolic machinery.
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Intracellular Metabolism and Mechanism of Action
The intracellular transformation of Favipiravir into its active antiviral form is a critical multi-step

process mediated by host cell enzymes.

Step 1: Phosphoribosylation: Upon entering the cell, Favipiravir is recognized by the enzyme

hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2] HGPRT catalyzes the

transfer of a phosphoribosyl group from 5-phospho-ribosyl-1-pyrophosphate (PRPP) to

Favipiravir, forming Favipiravir-ribofuranosyl-5'-monophosphate (Favipiravir-RMP).[1][2]

Step 2: Phosphorylation: Cellular kinases then further phosphorylate Favipiravir-RMP to its

active triphosphate form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][3][4]

The diphosphate intermediate, Favipiravir-RDP, is typically present at concentrations below

the level of detection.

Mechanism of Action: The active metabolite, Favipiravir-RTP, acts as a competitive inhibitor

of the viral RNA-dependent RNA polymerase (RdRp).[2][3][4][5] By mimicking the natural

purine nucleosides (GTP and ATP), it is incorporated into the nascent viral RNA strand.[2][3]

This incorporation can lead to either chain termination or lethal mutagenesis, where the

accumulation of errors in the viral genome prevents the production of viable viral particles.[3]

Systemic Metabolism and Pharmacokinetics
Systemically, Favipiravir is primarily metabolized in the liver by aldehyde oxidase, and to a

lesser extent by xanthine oxidase, into its inactive hydroxylated metabolite, T-705M1.[5] This

metabolite is then predominantly cleared from the body via the kidneys.[5]

Quantitative Data
The following tables summarize key quantitative parameters related to the metabolism and

activity of Favipiravir.

Table 1: In Vitro Activity and Metabolism
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Parameter Value Cell Line/System Reference

IC₅₀ (Influenza Virus

RdRp)
341 nM In vitro enzyme assay

Accumulation of T-705

RTP

3 to 320 pmol/10⁶

cells

Madin-Darby canine

kidney (MDCK) cells

(24h exposure to 1-

1000 µM T-705)

[1][6]

Half-life of T-705 RTP

decay
5.6 ± 0.6 h MDCK cells [1]

Table 2: Pharmacokinetic Parameters

Parameter Value Condition Reference

Elimination Half-life 2 to 5.5 hours Human [5]

Apparent Volume of

Distribution
15 - 20 L Human [5]

Plasma Protein

Binding
54% Human [5]

Bioavailability ~97.6% Human [5]

Experimental Protocols
Quantification of Intracellular T-705 RTP using HPLC
This protocol describes the methodology used to measure the intracellular concentration of the

active metabolite of Favipiravir.

Cell Culture and Treatment: Madin-Darby canine kidney (MDCK) cells are cultured in

appropriate media. For metabolism studies, cells are exposed to varying concentrations of

Favipiravir (T-705) for specified time periods (e.g., 24 hours).[1][6]
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Cell Lysis and Extraction: After incubation, the cells are washed with phosphate-buffered

saline (PBS) and then lysed to release intracellular contents.

Sample Preparation: The cell lysate is treated to precipitate proteins and other

macromolecules, leaving the small molecule metabolites in the supernatant.

HPLC Analysis: The supernatant containing the metabolites is injected into a strong anion

exchange (SAX) high-performance liquid chromatography (HPLC) system.[6]

Detection: The eluent is monitored by a UV detector. T-705 RTP can be specifically detected

at a wavelength of 360 nm, which distinguishes it from endogenous nucleotides like ATP that

absorb at 254 nm.[6]

Quantification: The concentration of T-705 RTP is determined by comparing the peak area

from the sample to a standard curve generated with known concentrations of purified T-705

RTP.

Primer Extension Assay for RdRp Inhibition
This assay is used to investigate the mechanism of action of Favipiravir-RTP on viral RNA

synthesis.[3]

Reaction Setup: A reaction mixture is prepared containing the viral RNA-dependent RNA

polymerase (RdRp), a template RNA strand, a primer, and a mixture of natural

ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

Addition of Inhibitor: Favipiravir-RTP (FTP) is added to the reaction mixture at various

concentrations.

RNA Synthesis: The reaction is initiated and allowed to proceed for a set period, during

which the RdRp synthesizes a new RNA strand complementary to the template.

Analysis of RNA Products: The reaction is stopped, and the resulting RNA products are

separated by size using gel electrophoresis.

Interpretation: The length and quantity of the synthesized RNA strands are analyzed. A

reduction in the amount of full-length product or the appearance of shorter products indicates
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inhibition of RNA synthesis or chain termination by Favipiravir-RTP.[3]

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Intracellular metabolic activation pathway of Favipiravir.
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Workflow for Quantification of Intracellular Favipiravir-RTP
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Caption: Experimental workflow for HPLC-based quantification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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